molecular formula C11H15N B3278733 2-Cyclopropyl-1-phenylethan-1-amine CAS No. 681509-99-9

2-Cyclopropyl-1-phenylethan-1-amine

Cat. No.: B3278733
CAS No.: 681509-99-9
M. Wt: 161.24 g/mol
InChI Key: CZNFPPQWCGEPGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-1-phenylethan-1-amine is a synthetic organic compound that incorporates the 2-phenethylamine backbone, a privileged scaffold in medicinal chemistry widely recognized for its presence in numerous biologically active molecules and its interaction with diverse disease-related receptors . The compound features a cyclopropyl substituent on the ethylamine chain, a modification of significant interest in drug discovery. Cyclopropyl groups are valued for their ability to influence the molecule's conformation, metabolic stability, and electronic properties, which can finely tune its interaction with biological targets . This structural motif is particularly relevant in the exploration of satellite chemical space around classic phenethylamines, a strategy known as bioisosteric replacement, which aims to optimize lead compounds for improved potency, efficacy, and selectivity . The primary research applications of this compound are rooted in its role as a key building block for the design and synthesis of novel ligands. Phenethylamine derivatives are known to display activity towards a vast range of therapeutic targets, including adrenergic and dopaminergic receptors, trace amine-associated receptor 1 (TAAR1), sigma receptors, and enzymes like monoamine oxidase (MAO) . Specifically, cyclopropylamine analogues have been extensively studied as inhibitors of amine oxidases; the unique ring strain of the cyclopropane can lead to mechanism-based enzyme inactivation, making such compounds valuable tool molecules for biochemical studies . Researchers may employ this compound as a versatile intermediate to access more complex structures for pharmacological screening and structure-activity relationship (SAR) studies. This product is supplied as its hydrochloride salt (CAS 1334148-78-5) with a purity of 95% or higher . It is intended for research and development purposes in a controlled laboratory setting. This compound is strictly for professional use and is labeled as For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyl-1-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c12-11(8-9-6-7-9)10-4-2-1-3-5-10/h1-5,9,11H,6-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNFPPQWCGEPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681509-99-9
Record name 2-cyclopropyl-1-phenylethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 2 Cyclopropyl 1 Phenylethan 1 Amine and Analogous Structures

Precursor Synthesis Strategies for 2-Cyclopropyl-1-phenylethanone

The creation of the ketone intermediate, 2-cyclopropyl-1-phenylethanone, is a critical step. This is often achieved through established reactions such as Friedel-Crafts acylation or by employing alternative methods for generating α-cyclopropyl carbonyl compounds.

Friedel-Crafts Acylation Approaches for Aryl-Cyclopropyl Ketone Precursors

Friedel-Crafts acylation is a classic method for forming aryl ketones. organic-chemistry.orgsigmaaldrich.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640), typically in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). visualizeorgchem.commasterorganicchemistry.com In the context of synthesizing 2-cyclopropyl-1-phenylethanone, this would involve the reaction of benzene (B151609) with cyclopropylacetyl chloride.

The mechanism begins with the formation of a highly electrophilic acylium ion. visualizeorgchem.com The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the acyl chloride, which facilitates the cleavage of the carbon-chlorine bond to generate the acylium ion. visualizeorgchem.com Subsequently, the aromatic ring (benzene) acts as a nucleophile, attacking the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a Wheland intermediate, a resonance-stabilized carbocation. visualizeorgchem.com The final step is the deprotonation of the Wheland intermediate, which restores aromaticity and yields the desired aryl ketone product. visualizeorgchem.com

Table 1: Key Aspects of Friedel-Crafts Acylation

Aspect Description Reference
Reactants Arene (e.g., Benzene), Acyl Halide (e.g., Cyclopropylacetyl Chloride) or Anhydride organic-chemistry.org
Catalyst Strong Lewis Acid (e.g., AlCl₃, FeCl₃) masterorganicchemistry.com
Key Intermediate Acylium Ion visualizeorgchem.com
Product Aryl Ketone organic-chemistry.org
Reaction Type Electrophilic Aromatic Substitution visualizeorgchem.com

It is important to note that Friedel-Crafts acylation is generally limited to aromatic compounds that are not strongly deactivated. sigmaaldrich.com

Alternative Routes to α-Cyclopropyl Carbonyl Compounds

Beyond Friedel-Crafts acylation, other synthetic strategies can produce α-cyclopropyl carbonyl compounds. One such method involves the ring contraction of cyclobutane (B1203170) derivatives. For instance, the acid-catalyzed rearrangement of 2-hydroxycyclobutanones in the presence of aryl thiols can yield cyclopropyl (B3062369) carbaldehydes and ketones. nih.gov This process can be performed in a continuous-flow system using a reusable solid acid catalyst like Amberlyst-35. nih.gov

Another innovative approach is the α-cyclopropanation of ketones through hydrogen borrowing catalysis. acs.org This method involves the alkylation of a hindered ketone followed by an intramolecular displacement of a leaving group to form the cyclopropane (B1198618) ring. acs.org Biocatalytic methods have also emerged, utilizing engineered enzymes for the cyclopropanation of specific substrates to create enantioenriched cyclopropanes. rsc.org

Direct Synthesis Approaches to Primary Amines

Once the precursor ketone, 2-cyclopropyl-1-phenylethanone, is obtained, it can be converted to the target primary amine, 2-cyclopropyl-1-phenylethan-1-amine. Reductive amination is a prominent method for this transformation.

Reductive Amination Protocols for Ketones and Aldehydes

Reductive amination is a powerful method for synthesizing amines from ketones or aldehydes. youtube.com The process typically involves two main steps: the formation of an imine or enamine intermediate, followed by its reduction to an amine. youtube.com

Amination of Carbonyl Compounds with Ammonia (B1221849) or Ammonium (B1175870) Sources

The reaction of a ketone, such as 2-cyclopropyl-1-phenylethanone, with ammonia (or a primary amine) leads to the formation of an imine (also known as a Schiff base). libretexts.orglibretexts.org This reaction is generally catalyzed by a mild acid and is reversible. libretexts.org The pH of the reaction is a critical parameter; a pH around 5 is often optimal. libretexts.org At this pH, there is sufficient acid to protonate the hydroxyl group of the intermediate carbinolamine, facilitating its elimination as water, but not so much acid that it renders the ammonia non-nucleophilic by converting it entirely to the ammonium ion. libretexts.org

The imine intermediate is then reduced to the final amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) being a common choice due to its selectivity in reducing the protonated imine (iminium ion) over the ketone starting material. youtube.com Other reducing agents like sodium borohydride (B1222165) (NaBH₄) can also be used. youtube.com Catalytic hydrogenation is another effective method for this reduction step. For example, reductive amination of acetophenone (B1666503) using ammonium formate (B1220265) as both the hydrogen and amine source has been achieved with ruthenium-based catalysts. sioc-journal.cn

Table 2: General Steps in Reductive Amination

Step Description Key Species Reference
1. Imine Formation Nucleophilic attack of ammonia on the carbonyl carbon, followed by dehydration.Ketone, Ammonia, Carbinolamine, Imine libretexts.org
2. Reduction The imine is reduced to the corresponding amine.Imine, Reducing Agent (e.g., NaBH₃CN), Amine youtube.com

Electrophilic Amination Reactions

While less common for this specific transformation, electrophilic amination presents an alternative conceptual approach. In these reactions, a carbanion or another nucleophilic carbon species attacks an electrophilic nitrogen source. This is in contrast to the more typical nucleophilic attack of an amine on an electrophilic carbon. The development of suitable electrophilic ammonia equivalents is an ongoing area of chemical research.

Enantioselective Synthesis of Chiral this compound

The creation of a specific stereoisomer of this compound is paramount for its potential applications. Enantioselective synthesis aims to directly produce the desired enantiomer in high purity, bypassing the need for resolving a racemic mixture.

A prominent strategy for synthesizing chiral amines involves the asymmetric reduction of prochiral imines. This approach begins with the formation of an imine from 2-cyclopropyl-1-phenylethanone, which is then stereoselectively reduced to the target amine.

Transition metal-catalyzed asymmetric hydrogenation (AH) stands as a powerful and atom-economical method for the synthesis of chiral amines from imines. bohrium.com This process typically utilizes catalysts based on precious metals like iridium, rhodium, and ruthenium, complexed with chiral ligands. researchgate.netdntb.gov.ua The choice of metal and ligand is crucial for achieving high enantioselectivity. dntb.gov.ua For the reduction of imines derived from ketones like 2-cyclopropyl-1-phenylethanone, iridium catalysts have shown significant promise. acs.org The mechanism often involves the coordination of the imine to the metal center, followed by the transfer of a hydride from the metal to the imine carbon, thereby creating the chiral center. researchgate.net

More recently, efforts have focused on developing catalysts based on more abundant and less toxic metals such as iron. acs.org For instance, an iron(II) P-NH-P' complex has been demonstrated to be effective for the asymmetric hydrogenation of certain activated aryl imines. acs.org

Table 1: Examples of Transition Metal Catalysts in Asymmetric Imine Hydrogenation

MetalChiral Ligand (Example)Substrate TypeKey Features
IridiumNot specified in sourceProchiral aryl iminesWell-developed, high efficiency acs.org
RhodiumNot specified in sourceProchiral iminesCationic complexes are commonly used researchgate.net
RutheniumXylBINAPAlkenyl, cyclopropyl, and aryl ketonesPrecatalyst with a wide scope acs.org
Iron(S,S)-PPh₂CHPhCHPhNHCH₂CH₂PiPr₂N-diphenylphosphinoyl or N-tosyl activated aryl iminesCheaper, non-toxic alternative to precious metals acs.org
Palladium(R)-SegPhosQuinoxalinone derivativesHighly enantioselective for specific substrates acs.org

This table is illustrative and based on general findings in the field of asymmetric hydrogenation.

An alternative to direct enantioselective catalysis is the use of chiral auxiliaries. In this method, a chiral auxiliary is attached to the nitrogen atom of the imine derived from 2-cyclopropyl-1-phenylethanone. The inherent chirality of the auxiliary directs the stereochemical outcome of the subsequent reduction, leading to the formation of one diastereomer in excess. The auxiliary can then be cleaved to yield the enantiomerically enriched amine.

A common and effective chiral auxiliary is (R)- or (S)-1-phenylethylamine. thieme-connect.de The reduction of the resulting chiral imine can be achieved with various reducing agents, such as sodium borohydride in the presence of a Lewis acid like titanium(IV) isopropoxide, or with trichlorosilane (B8805176) activated by an achiral Lewis base. thieme-connect.degoogle.com The stereochemical outcome is dictated by the steric influence of the chiral auxiliary, which blocks one face of the imine from the approach of the reducing agent. wikipedia.org Another widely used auxiliary is Ellman's N-tert-butanesulfinamide, which has proven effective in the synthesis of amines with multiple stereogenic centers. osi.lv

Table 2: Chiral Auxiliaries in Diastereoselective Imine Reduction

Chiral AuxiliaryReducing AgentKey Features
(R)- or (S)-1-PhenylethylamineNaBH₄/Ti(OiPr)₄ or HSiCl₃/DMFInexpensive, readily available, high diastereoselectivity thieme-connect.degoogle.com
N-tert-ButanesulfinamideNot specified in sourceBroad applicability for complex amines osi.lv
PseudoephedrineNot specified in sourceForms a chiral amide, directs alkylation wikipedia.org

This table provides examples of chiral auxiliaries and their applications in diastereoselective synthesis.

Chiral auxiliaries are also instrumental in the asymmetric synthesis of α-amino carbonyl compounds, which can be precursors to chiral amines. nih.gov Oxazolidinones, for instance, can be acylated and then undergo stereoselective alkylation to introduce the desired side chain. wikipedia.org Similarly, chiral piperazine-2,5-diones can serve as templates for the asymmetric synthesis of α-amino acids. rsc.org While not a direct synthesis of this compound, these methods highlight the versatility of chiral auxiliaries in creating chiral building blocks that could be adapted for its synthesis.

Palladium-catalyzed asymmetric allylic amination (AAA) is a powerful tool for the synthesis of chiral amines, particularly those with an allylic structure. chinesechemsoc.orgrsc.org This method involves the reaction of an allylic substrate with an amine nucleophile in the presence of a palladium catalyst and a chiral ligand. acs.org While not directly applicable to the synthesis of this compound due to the absence of an allylic group, it is a key methodology for producing analogous chiral amines. nih.gov The reaction proceeds through a π-allylpalladium intermediate, and the enantioselectivity is controlled by the chiral ligand, which influences the site of nucleophilic attack by the amine. acs.org This strategy is particularly useful for constructing chiral amines with quaternary stereocenters. acs.org

Asymmetric Reduction of Imines Derived from 2-Cyclopropyl-1-phenylethanone

Chiral Resolution Techniques for Racemic this compound

When a racemic mixture of this compound is produced, chiral resolution can be employed to separate the two enantiomers. This is a common and practical approach, especially on a larger scale.

The most prevalent method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.orglibretexts.org This involves reacting the racemic amine with a single enantiomer of a chiral acid, often referred to as a resolving agent. libretexts.org The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.orgyoutube.com This difference in solubility allows for their separation by fractional crystallization. youtube.com Once the diastereomeric salts are separated, the desired enantiomer of the amine can be liberated by treatment with a base. libretexts.org

Commonly used chiral resolving agents for amines include (+)-tartaric acid, (-)-malic acid, and (+)-camphor-10-sulfonic acid. libretexts.org The choice of the resolving agent is critical and often determined empirically to find one that forms well-defined crystals and provides efficient separation. libretexts.org

Table 3: Common Chiral Resolving Agents for Amines

Resolving AgentTypePrinciple of Separation
(+)-Tartaric acidChiral AcidFormation of diastereomeric salts with different solubilities libretexts.org
(-)-Malic acidChiral AcidFormation of diastereomeric salts with different solubilities libretexts.org
(+)-Camphor-10-sulfonic acidChiral AcidFormation of diastereomeric salts with different solubilities libretexts.org
BrucineChiral Base (for acidic compounds)Formation of diastereomeric salts libretexts.org
QuinineChiral Base (for acidic compounds)Formation of diastereomeric salts libretexts.org

This table lists common resolving agents and the underlying principle of their use.

Diastereomeric Salt Formation for Enantiomeric Separation

The most conventional method for resolving racemic amines like this compound is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique leverages the reaction of a racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. The resulting products are diastereomeric salts, which, unlike enantiomers, possess different physical properties, such as solubility. libretexts.orglibretexts.org This difference in solubility allows for their separation by fractional crystallization. wikipedia.org

Commonly employed chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orglibretexts.org For instance, reacting a racemic mixture of a phenylethylamine derivative with (+)-tartaric acid would yield two diastereomeric salts: ((R)-amine·(R,R)-tartrate) and ((S)-amine·(R,R)-tartrate). libretexts.orglibretexts.org Due to their distinct crystalline structures and solubilities, one diastereomer will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor. rsc.org After separation by filtration, the desired enantiomer of the amine can be recovered by treatment with a base to neutralize the chiral acid. libretexts.orglibretexts.org

The efficiency of the resolution is highly dependent on the choice of the resolving agent and the crystallization solvent. It is often necessary to screen several resolving agents and solvent systems to identify the optimal conditions for selective crystallization and high diastereomeric excess (d.e.). wikipedia.org The table below illustrates typical resolving agents used for the resolution of analogous chiral amines.

Resolving AgentTarget Amine TypeTypical Outcome
(+)-Tartaric AcidPrimary AminesFormation of crystalline diastereomeric salts, separable by fractional crystallization.
(-)-Mandelic AcidPrimary and Secondary AminesOften provides good discrimination, leading to well-formed crystals of one diastereomer.
(+)-Camphor-10-sulfonic acidAminesA strong acid that forms stable salts, useful for a range of amine structures.

Chromatographic Resolution Methods

Chromatographic techniques offer a powerful alternative for the separation of enantiomers of this compound and its analogs. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a widely used and effective method. mdpi.commdpi.com CSPs are designed with a chiral environment that interacts differently with each enantiomer, leading to different retention times and, thus, separation. mdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the resolution of a broad range of chiral compounds, including amines. mdpi.com The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. The choice of the mobile phase, which typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. mdpi.com

The efficiency of the chromatographic resolution is determined by parameters such as the resolution factor (Rs) and the separation factor (α). A baseline separation of the two enantiomers is generally indicated by an Rs value of 1.5 or greater. researchgate.net The table below summarizes typical conditions for the HPLC resolution of analogous chiral amines on a polysaccharide-based CSP.

Chiral Stationary Phase (CSP)Mobile Phase CompositionAnalytesTypical Resolution (Rs)
Cellulose-based (e.g., CHIRALCEL OD-H)n-Hexane/Isopropanol (90:10)Chiral Amines> 1.5
Amylose-based (e.g., CHIRALPAK AD)n-Hexane/Ethanol (80:20)Aromatic Amines> 1.5
Cellulose-based (e.g., LUX Cellulose-3)n-Hexane/Isopropanol/Trifluoroacetic Acid (TFA)Basic Chiral Compounds> 2.0

In addition to HPLC, other chromatographic techniques such as Gas Chromatography (GC) with a chiral stationary phase can also be employed for the separation of volatile chiral amines. mdpi.com

Stereochemical Aspects and Applications As Chiral Entities

Control of Enantioselectivity and Diastereoselectivity in Synthetic Pathways

Chiral amines are fundamental in asymmetric synthesis, acting as chiral bases, resolving agents for racemic mixtures, and as integral components of many pharmaceutical compounds. sigmaaldrich.com The stereochemical outcome of reactions involving chiral amines is highly dependent on the ability to control enantioselectivity and diastereoselectivity. umn.edu The development of stereoselective methods for synthesizing chiral amines is a significant focus in organic and pharmaceutical chemistry. osi.lv

In the realm of synthetic pathways, the control of stereoselectivity is paramount. For instance, the use of chiral catalysts, such as a chiral half-sandwich scandium catalyst, has demonstrated high levels of enantioselectivity (up to 98:2 e.r.) and diastereoselectivity (>19:1 d.r.) in cascade cyclization reactions. acs.org This level of control is crucial for producing a single desired stereoisomer. acs.org Similarly, cooperative Ni/Cu dual catalysis has been shown to achieve excellent enantioselectivity (up to 99% ee) in the regio- and enantioselective propargylic alkylation of aldimine esters. nih.gov

The differentiation between various isomers requires highly selective systems that can manage enantioselectivity, diastereoselectivity, regioselectivity, and site selectivity. umn.edu

2-Cyclopropyl-1-phenylethan-1-amine as a Chiral Building Block in Multistep Syntheses

Chiral building blocks are essential in the development of new drugs, as most biological targets are themselves chiral. enamine.net Chiral amines like this compound are valuable as they can be incorporated into molecules to impart specific biological activities. sigmaaldrich.comresearchgate.net The synthesis of complex chiral molecules often relies on the use of such pre-existing chiral fragments. enamine.net

For example, (S)-2-amino-3-methylbutane has been used as a chiral building block in the synthesis of the tissue-selective ATP-sensitive potassium channel opener, BPDZ-44. sigmaaldrich.com Similarly, chiral 1-phenylethylamine (B125046) (α-PEA) is a widely used structural motif in the synthesis of various chiral building blocks for divergent asymmetric synthesis. mdpi.com The application of such building blocks is a key strategy in the synthesis of natural products and medicinal substances. mdpi.com

Derivatization for Application as Chiral Auxiliaries in Asymmetric Inductions

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary can be removed and often recycled. sigmaaldrich.com Chiral amines are frequently derivatized to serve as these auxiliaries. wikipedia.org

Cyclization Reactions Guided by Chiral Amine Auxiliaries

Stereoselective cyclizations are pivotal reactions in the synthesis of natural products and other biologically active heterocyclic compounds. mdpi.com Chiral auxiliaries derived from amines can effectively guide the stereochemical course of these reactions. nih.gov For instance, a series of epimeric 8-aryl menthyl derivatives have been successfully employed as chiral auxiliaries in asymmetric radical cyclization reactions mediated by Mn(OAc)₃, achieving high diastereoselectivity (dr > 99:1 in some cases). nih.gov

Another example involves the use of a chiral half-sandwich scandium catalyst in the asymmetric cascade cyclization of alkene-tethered aromatic aldimines. acs.org This method provides a direct route to multisubstituted benzo-fused polycyclic amines with excellent diastereo- and enantioselectivity. acs.org The reaction proceeds through a series of controlled steps including C–H activation and intramolecular cyclizations. acs.org

Alkylation Reactions Employing Chiral Amine Derivatives

Asymmetric alkylation is a fundamental C-C bond-forming reaction, and chiral auxiliaries are instrumental in controlling its stereoselectivity. wikipedia.org Chiral oxazolidinones, for example, are widely used in diastereoselective alkylation reactions. wikipedia.org The α-proton of a carbonyl compound attached to the auxiliary is deprotonated, and the resulting enolate reacts with an alkyl halide in a stereocontrolled manner. wikipedia.org

Similarly, chiral imines derived from amines can be used to direct alkylation reactions. A one-pot alkylative amination of arylaldehydes has been described, highlighting the synthetic utility of imino compounds. researchgate.net Furthermore, the alkylation of non-activated chiral imines using triethylborane (B153662) has been shown to produce optically active amines in good yields and with good diastereoselectivity. rsc.org

AmineAlkylating AgentDiastereomeric Ratio (d.r.)
(1S)-1-phenylethanamine derived imineTriethylboraneModerate to high
L-valine methyl ester derived imineTriethylboraneDependent on amine structure

Table 1: Diastereoselectivity in Alkylation Reactions of Chiral Imines. Data sourced from a study on the alkylation of non-activated chiral imines. rsc.org

Diastereoselective Synthesis of Related Chiral Compounds

The principles of using chiral auxiliaries extend to the synthesis of a wide array of chiral compounds. osi.lv The diastereoselective synthesis of chiral amines can be achieved through methods like the alkylation of chiral imines. researchgate.net The stereocontrol is often induced by a chiral center already present in the molecule. rsc.org

For example, the diastereoselective reduction of enantiopure N-tert-butanesulfinylketimines is an effective method for preparing amines with multiple stereogenic centers. osi.lv The use of chiral auxiliaries like pseudoephedrine allows for the diastereoselective synthesis of addition products, where the configuration is directed by the groups on the auxiliary. wikipedia.org

Evaluation of this compound Derivatives as Chiral Ligands in Asymmetric Catalysis

Chiral ligands are crucial components of catalysts used in asymmetric synthesis. nih.gov Derivatives of chiral amines, including this compound, can be synthesized and evaluated for their effectiveness as ligands in various catalytic reactions. mdpi.com The steric and electronic properties of these ligands play a significant role in determining the enantioselectivity of the catalyzed reaction. nih.gov

C₂-symmetric chiral amides and sulfonamides have proven to be efficient ligands in several asymmetric transformations. mdpi.com For instance, newly synthesized C₂-symmetric chiral bisamide ligands derived from Feist's acid are of interest for their potential in asymmetric transformations. mdpi.com

In a notable example of asymmetric catalysis, a cooperative Ni/Cu-catalyzed propargylic alkylation of aldimine esters yielded α-quaternary propargylated amino ester derivatives with up to 99% enantiomeric excess. nih.gov This highlights the power of using well-designed chiral ligands in dual catalytic systems. nih.gov Furthermore, chiral cyclophosphazane (CycloP) ligands have been used in gold-catalyzed hydroamination and nickel-catalyzed three-component coupling reactions, achieving good enantiomeric ratios. nih.gov

Catalytic SystemReactionEnantiomeric Ratio (e.r.) / Enantiomeric Excess (ee)
Cooperative Ni/Cu with chiral ligandPropargylic alkylation of aldimine estersup to 99% ee
Gold-CycloP complexHydroamination of γ-allenyl sulfonamidesup to 89:11 e.r.
Nickel-CycloP complexThree-component coupling of a diene and an aldehydeup to 92:8 e.r.

Table 2: Performance of Chiral Ligands in Asymmetric Catalysis. nih.govnih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Cyclopropyl 1 Phenylethan 1 Amine

Reactions Involving the Primary Amine Functionality

The primary amine group in 2-cyclopropyl-1-phenylethan-1-amine is a key center of reactivity, participating in a variety of nucleophilic reactions.

Acylation Reactions with Carboxylic Acids and Esters

The primary amine of this compound readily undergoes acylation with carboxylic acids and their derivatives, such as esters, to form amides. This transformation is fundamental in organic synthesis. The direct condensation of a carboxylic acid with an amine is an equilibrium reaction that typically requires high temperatures (often above 160 °C) to drive off the water byproduct. youtube.com To circumvent these harsh conditions, various coupling reagents and strategies have been developed.

One common laboratory method involves the activation of the carboxylic acid. For instance, converting the carboxylic acid to a more reactive acyl chloride allows the reaction to proceed under milder conditions. A one-pot protocol has been developed for the synthesis of 1-arylcycloprop-2-ene-1-carboxamides, where acyl chlorides are generated in situ from the corresponding carboxylic acids using oxalyl chloride, followed by reaction with an amine. nih.gov

Alternatively, condensing agents can be employed. Boronic acids, such as 5-methoxy-2-iodophenylboronic acid (MIBA), have been shown to be highly effective catalysts for direct amidation at room temperature. organic-chemistry.org These catalysts activate the carboxylic acid, facilitating nucleophilic attack by the amine. Another approach is the mixed anhydride (B1165640) method, where the carboxylic acid is reacted with a chloroformate (e.g., ethyl chloroformate) to form a mixed anhydride, which then readily reacts with the amine. highfine.com

The general scheme for the acylation of this compound is presented below:

General Reaction Scheme for Acylation: R-COOH (Carboxylic Acid) + this compound → N-(2-cyclopropyl-1-phenylethyl)acetamide R-COOR' (Ester) + this compound → N-(2-cyclopropyl-1-phenylethyl)acetamide

Acylating Agent Type General Conditions Notes
Carboxylic Acid (Thermal)High temperature (>160 °C), removal of waterInexpensive but requires harsh conditions. youtube.com
Acyl ChlorideMild conditions, often with a baseAcyl chloride is highly reactive. nih.gov
Carboxylic Acid (Catalytic)Catalyst (e.g., Boronic Acid), molecular sieves, room temp.Mild conditions, high yields. organic-chemistry.org
Ester (Aminolysis)Can require catalyst or high temperaturesThe reactivity depends on the nature of the ester.

Imine and Enamine Formation

The reaction of this compound with aldehydes and ketones leads to the formation of imines, also known as Schiff bases. As a primary amine, it cannot form a stable enamine, a reaction characteristic of secondary amines. unizin.orgmasterorganicchemistry.com

The formation of an imine is a reversible, acid-catalyzed process. unizin.org The reaction proceeds through the nucleophilic addition of the primary amine to the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.org Following a proton transfer, the hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). Elimination of water results in the formation of an iminium ion, which is then deprotonated to yield the final imine product. libretexts.org The optimal pH for this reaction is typically weakly acidic, around 4 to 5. unizin.org

Mechanism of Imine Formation:

Nucleophilic Attack: The primary amine attacks the carbonyl carbon of the aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.

Protonation: The hydroxyl group of the carbinolamine is protonated by an acid catalyst.

Elimination: A molecule of water is eliminated, forming an iminium ion.

Deprotonation: A base removes a proton from the nitrogen, yielding the imine. libretexts.org

Enamine formation, in contrast, requires a secondary amine. After the formation of the iminium ion, a secondary amine lacks a proton on the nitrogen to be removed. Instead, a proton is removed from an adjacent carbon (the alpha-carbon), leading to the formation of a carbon-carbon double bond, which defines the enamine structure. masterorganicchemistry.com Since this compound is a primary amine, this pathway is not available.

Nucleophilic Reactivity in Carbon-Carbon Bond Forming Reactions

While the nitrogen atom of the primary amine is the principal site of nucleophilicity, its reactivity can be harnessed to facilitate carbon-carbon bond formation, often indirectly. The amine functionality can be transformed into a group that then participates in C-C bond-forming reactions.

For example, the formation of an imine with an appropriate carbonyl compound can activate the α-carbon of the original amine portion, making it susceptible to attack by nucleophiles or enabling its participation in cycloaddition reactions. However, more direct involvement of the amine's nucleophilicity in C-C bond formation is less common.

Research into related compounds shows that N-cyclopropylmethyl-amides can undergo skeletal rearrangement reactions driven by electrochemistry, capitalizing on strain release, which involves C-C bond activation. researchgate.net While this is a transformation of an amide derivative rather than the free amine, it illustrates how the core structure can be involved in complex C-C bond rearrangements.

Transformations Involving the Cyclopropyl (B3062369) Ring

The cyclopropyl group of this compound is not merely a spectator substituent. Its inherent ring strain makes it susceptible to a variety of chemical transformations.

Ring-Opening Reactions and Derivatization Studies

The three-membered ring of a cyclopropane (B1198618) is strained and can undergo ring-opening reactions under certain conditions, such as in the presence of electrophiles or under thermal or photochemical activation. Studies on a close analog, trans-2-phenylcyclopropylamine, have demonstrated that electrophilic ring-opening occurs under superacidic conditions (using triflic acid, CF₃SO₃H). nih.gov

Interestingly, the cleavage happens at the distal C2-C3 bond of the cyclopropane ring, which is the bond furthest from the phenyl and ammonium (B1175870) groups. nih.gov This is contrary to what might be expected, as cleavage of the vicinal (C1-C2) bond would lead to a more stable benzylic carbocation. The observed regioselectivity is attributed to the strong σ-withdrawing effect of the ammonium group, which weakens the distal bond. nih.gov The resulting dicationic intermediate can then be trapped by a nucleophile, such as benzene (B151609), in a Friedel-Crafts-type reaction to yield a derivatized, ring-opened product. nih.gov

Example of Ring-Opening Derivatization: trans-2-Phenylcyclopropylamine + Benzene (in CF₃SO₃H) → N-(3,3-diphenylpropyl)ammonium nih.gov

This reactivity allows for the derivatization of the cyclopropyl portion of the molecule, transforming the compact, strained ring into a linear alkyl chain with new functionalization.

Reactant Conditions Product Bond Cleaved
trans-2-Phenylcyclopropylamine HClCF₃SO₃H, Benzene1,3-Diphenylpropylamine derivativeDistal (C2-C3) nih.gov
N-(trans-2-Phenylcyclopropyl)amideCF₃SO₃H, BenzeneN-(3,3-Diphenylpropyl)benzamideVicinal (C1-C2) nih.gov

Strain Release Activation in Chemical Processes

The driving force behind the ring-opening reactions of the cyclopropyl group is the release of inherent ring strain. Cyclopropane has a significant amount of strain energy due to the deviation of its C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°). This stored energy can be released in chemical reactions, making them thermodynamically favorable.

This principle of strain release has been widely utilized in organic synthesis to drive a variety of transformations, including rearrangements and ring-expansion reactions. researchgate.net In the case of aryl cyclopropanes, the activation for strain-release reactions can be induced by various means, including single-electron transfer (SET). researchgate.net

Reactivity of the Phenyl Substituent

The phenyl group in this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic rings. The outcomes of these reactions are dictated by the directing effects of the existing alkylamine substituent.

Electrophilic Aromatic Substitution Reactions (Post-functionalization)

Post-functionalization refers to the modification of the phenyl ring after the primary amine-containing side chain has been established. The substituent, a 2-cyclopropyl-1-aminoethyl group, significantly influences the regioselectivity of incoming electrophiles. The reactivity of the aromatic ring is heavily dependent on the state of the amine group.

The primary amine is a strongly activating group, donating electron density to the benzene ring and directing incoming electrophiles to the ortho and para positions. However, the basic nature of the amine means that under the strongly acidic conditions required for many electrophilic aromatic substitution reactions (such as nitration or sulfonation), it will be protonated to form an ammonium salt (-NH₃⁺). This protonated form is strongly deactivating and acts as a meta-director libretexts.org.

To circumvent this and achieve ortho or para substitution, a common strategy involves protecting the amine group, typically by converting it into an amide (e.g., an acetanilide) libretexts.org. The resulting amide group is still an ortho, para-director but is less activating than the free amine. The increased steric bulk of the amide group often favors substitution at the para position libretexts.org. This protective strategy is a key element in the controlled post-functionalization of this and related phenethylamine (B48288) structures.

Substituent FormReaction ConditionElectronic EffectDirecting Effect
-CH(NH₂)CH₂-cyclopropylNeutral / Basicarrow_upwardActivatingOrtho, Para
-CH(NH₃⁺)CH₂-cyclopropylStrongly Acidic (e.g., H₂SO₄, HNO₃)arrow_downwardDeactivatingMeta
-CH(NHCOR)CH₂-cyclopropyl (Amide)Neutral / Lewis Acidarrow_upwardWeakly ActivatingOrtho, Para (Para favored)

Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms involving this compound and its derivatives is crucial for optimizing existing synthetic routes and designing new ones, particularly in the field of asymmetric synthesis.

Reaction Mechanism Studies of Amine Derivatization

The primary amine group is the most reactive site for many derivatization reactions. These transformations typically involve the nucleophilic nitrogen atom attacking an electrophilic species.

Acylation: The reaction with acylating agents like acid chlorides or anhydrides proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the stable amide product.

Schiff Base Formation: Condensation with aldehydes or ketones forms an imine (Schiff base). This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the imine.

Analytical Derivatization: For analytical purposes, such as HPLC, primary amines can be derivatized to introduce a chromophore or fluorophore. For instance, reaction with 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) involves the amine acting as a nucleophile to displace the N-hydroxysuccinimide leaving group, forming a highly fluorescent amide derivative sigmaaldrich.com.

Photochemical Derivatization and Rearrangement: A notable transformation involves the conversion of a cyclopropylamine (B47189) to a cyclopropylimine, which can then undergo a photochemical formal [3+2] cycloaddition chemrxiv.org. In this mechanism, the Schiff base derivative is excited by light, leading to the formation of a diradical intermediate via homolysis of the strained cyclopropane ring, initiated by an N-centered radical. This intermediate can then react with various alkenes chemrxiv.org.

Derivatization TypeReagent ExampleKey Mechanistic Steps
AcylationAcetyl Chloride1. Nucleophilic attack of amine on carbonyl carbon. 2. Formation of tetrahedral intermediate. 3. Elimination of chloride leaving group.
Imine FormationBenzaldehyde1. Nucleophilic addition to carbonyl to form carbinolamine. 2. Proton transfer. 3. Elimination of water.
Photochemical CycloadditionAlkene + Light (via Imine)1. Formation of excited state imine. 2. N-centered radical initiates homolysis of cyclopropane ring. 3. Stepwise radical addition/cyclization with alkene. chemrxiv.org

Proposed Catalytic Cycles in Asymmetric Synthesis Involving this compound Derivatives

Derivatives of this compound, particularly N-acyl derivatives, are valuable substrates in asymmetric catalysis. Mechanistic studies have proposed detailed catalytic cycles to explain the high enantioselectivity observed in these reactions.

One prominent example is the asymmetric [3+2] photocycloaddition of N-cyclopropyl arylamines with olefins, facilitated by a dual catalysis system nih.gov. A proposed catalytic cycle using a chiral phosphoric acid (CPA) catalyst illustrates the intricate steps required for stereocontrol:

Catalyst-Substrate Complexation: The N-acyl cyclopropylamine substrate forms a non-covalent complex with the chiral phosphoric acid catalyst (e.g., C3) through hydrogen bonding nih.gov. This initial binding orients the substrate within the chiral environment of the catalyst.

Photoinduced Electron Transfer: Upon photoexcitation, a photosensitizer oxidizes the amine moiety of the substrate, generating a radical cation intermediate (I) nih.gov.

Stereocontrolled Ring Opening: Guided by the chiral catalyst, the highly strained cyclopropane ring of the radical cation undergoes homolytic cleavage to form a distonic radical cation intermediate (II) nih.gov. The stereochemical information from the catalyst is transferred during this step, influencing the subsequent bond formations.

Radical Addition: The radical intermediate adds to the olefin in a stereoselective manner. The chiral catalyst environment dictates the face of the olefin that is attacked.

Cyclization and Catalyst Regeneration: The final C-C bond is formed through cyclization, yielding the cyclopentylamine (B150401) product. The product then dissociates, regenerating the chiral phosphoric acid catalyst to begin a new cycle nih.gov.

This type of dual catalytic system, combining photoredox catalysis with chiral Brønsted acid catalysis, highlights a sophisticated approach to controlling reactivity and stereochemistry, enabling the synthesis of complex, enantiopure molecules nih.govfrontiersin.orgnih.gov.

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. Each functional group possesses characteristic vibrational frequencies, allowing for its identification within the molecule.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a detailed profile of the functional groups present. For 2-Cyclopropyl-1-phenylethan-1-amine, characteristic absorption bands are expected for the amine (N-H), aromatic (C-H and C=C), and aliphatic (C-H) groups.

Key expected FTIR absorption bands for the primary amine group include N-H stretching vibrations, which typically appear in the region of 3400-3250 cm⁻¹. The N-H bending mode is also a key indicator, often observed around 1650-1580 cm⁻¹. The phenyl group exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1475 cm⁻¹ region. The cyclopropyl (B3062369) and ethyl fragments will show aliphatic C-H stretching vibrations in the 3000-2850 cm⁻¹ range.

Interactive Table: Predicted FTIR Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Primary AmineN-H Stretch3400 - 3250
Primary AmineN-H Bend1650 - 1580
Aromatic RingC-H Stretch3100 - 3000
Aromatic RingC=C Stretch (in-ring)1600 - 1475
Alkanes (Cyclopropyl, Ethyl)C-H Stretch3000 - 2850

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. rug.nl It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring vibrations. Raman spectroscopy is highly effective for probing the large π-systems inherent in conjugated polymers and aromatic compounds. oxinst.com

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto a metal surface, which could be applied to study the orientation and interaction of this compound with surfaces. While specific SERS studies on this compound are not widely published, the technique holds potential for detailed structural analysis at low concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information about the different types of protons in a molecule. The chemical shift of a proton is influenced by its electronic environment. youtube.com For this compound, distinct signals are expected for the protons on the phenyl ring, the cyclopropyl group, the ethyl chain, and the amine group.

Aromatic Protons (Ar-H): These typically appear in the downfield region of the spectrum, generally between 6.0 and 8.5 ppm. orgchemboulder.comcsustan.edu

Benzylic Proton (Ar-CH): The proton on the carbon attached to both the phenyl ring and the amine group would likely appear in the range of 2.2-3.0 ppm. csustan.edu

Amine Protons (NH₂): The chemical shift of amine protons can vary widely (typically 1-5 ppm) and is dependent on factors like solvent and concentration. msu.edu The signal is often broad. msu.edu

Cyclopropyl Protons: These protons are in a strained ring system and typically have characteristic upfield chemical shifts, often between 0.2 and 1.0 ppm. csustan.edu

Ethyl Protons (CH₂): The methylene protons adjacent to the cyclopropyl group would have a distinct chemical shift, likely in the aliphatic region.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)
Aromatic (Ar-H)6.0 - 8.5
Benzylic (Ar-CH-N)2.2 - 3.0
Amine (NH₂)1.0 - 5.0 (broad)
Methylene (CH₂)~1.3
Cyclopropyl0.2 - 1.0

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Aromatic Carbons: The carbons of the phenyl ring typically resonate in the range of 100-150 ppm.

Benzylic Carbon (Ar-C-N): The carbon atom bonded to the phenyl ring and the nitrogen atom is expected to appear in the range of 50-90 ppm.

Aliphatic Carbons (CH₂ and Cyclopropyl): The methylene carbon and the carbons of the cyclopropyl ring will appear in the upfield region of the spectrum, typically between 5 and 40 ppm. pdx.edu

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Aromatic (C=C)100 - 150
Benzylic (Ar-C-N)50 - 90
Methylene (CH₂)20 - 40
Cyclopropyl5 - 22

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and confirming the molecule's connectivity. wikipedia.org

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu It would be used to establish the connectivity within the ethyl and cyclopropyl fragments and to trace the coupling network of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.orgsdsu.edu This allows for the definitive assignment of which protons are bonded to which carbons.

Through the combined application of these advanced spectroscopic methods, a comprehensive and unambiguous structural determination of this compound can be achieved.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information regarding the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. For this compound (C₁₁H₁₅N), the nominal molecular weight is 161 g/mol . In accordance with the nitrogen rule, the odd nominal molecular weight is consistent with the presence of a single nitrogen atom in the molecule.

Upon ionization, the molecule can undergo characteristic fragmentation. A primary and highly probable fragmentation pathway for phenethylamines involves alpha (α) cleavage—the breaking of the carbon-carbon bond adjacent to the nitrogen atom. In this case, cleavage between the benzylic carbon and the cyclopropylmethyl carbon would yield a stable iminium cation, providing a key diagnostic peak in the mass spectrum.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure mass with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula, a critical step in its definitive identification. For this compound, HRMS can confirm its elemental composition of C₁₁H₁₅N by measuring the exact mass of its molecular ion.

HRMS analysis differentiates the target compound from other molecules that may have the same nominal mass but different elemental compositions. Predicted HRMS data, including the monoisotopic mass and the m/z of common adducts, provide reference points for experimental analysis uni.lu.

PropertyValue
Molecular FormulaC₁₁H₁₅N
Monoisotopic Mass161.12045 Da
Predicted [M+H]⁺ m/z162.12773
Predicted [M+Na]⁺ m/z184.10967

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry fda.gov.twnih.gov. This method is particularly well-suited for the analysis of polar, non-volatile, and thermally sensitive compounds like phenethylamines nih.govresearchgate.net.

In a typical LC-MS analysis of this compound, the compound would first be separated from any impurities or matrix components on a chromatographic column (e.g., a C18 or phenyl-hexyl column) fda.gov.tw. The eluent is then introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI), which is effective for generating ions from polar molecules in solution. The mass spectrometer then detects the protonated molecule [M+H]⁺ and its fragment ions, allowing for both qualitative identification and quantitative analysis, even at very low concentrations in complex mixtures nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for the analysis of volatile and thermally stable compounds. While many phenethylamines can be analyzed directly, primary amines like this compound may benefit from derivatization (e.g., acetylation or silylation) to improve chromatographic peak shape and thermal stability waters.com.

In GC-MS analysis, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of a capillary column. As the separated components elute from the column, they are ionized, typically by electron ionization (EI). EI is a high-energy ionization technique that produces extensive fragmentation, generating a detailed mass spectrum that serves as a molecular fingerprint. For this compound, the spectrum would be expected to show the molecular ion and characteristic fragments resulting from α-cleavage and loss of the cyclopropyl group. The resulting spectrum can be compared against spectral libraries for identification nih.gov. It is important to note that thermal stress in the GC inlet could potentially cause degradation, such as the opening of the cyclopropyl ring, which must be considered during method development.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the phenyl group, which dictates its ultraviolet (UV) absorption properties. The UV-Vis spectrum is expected to exhibit characteristic absorption bands arising from π→π* electronic transitions within the benzene (B151609) ring.

Based on data from analogous compounds such as 1-phenylethylamine (B125046) and 2-phenylethylamine, characteristic absorption maxima (λmax) can be predicted nist.govnist.gov. These transitions typically appear as a strong band around 200-220 nm and a weaker, structured band between 240-270 nm.

Compound AnalogExpected λmax (nm)Transition
1-Phenylethylamine~252, 258, 264π→π* (Benzene Ring)
2-Phenylethylamine~252, 258, 264, 268π→π* (Benzene Ring)

Data are based on spectra of structurally similar compounds and represent expected values.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aromatic amines are known to be fluorescent nih.gov. Upon excitation at a wavelength corresponding to its absorption band, this compound is expected to exhibit fluorescence. The emission spectrum, including the wavelength of maximum emission and the quantum yield, would be sensitive to the solvent environment, particularly its polarity and hydrogen-bonding capability researchgate.net.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a complete structural elucidation, a single crystal of this compound, or more commonly a stable salt thereof (e.g., hydrochloride or tartrate), is required.

Single-crystal XRD analysis provides a wealth of structural information, including:

Molecular Conformation: The exact spatial orientation of the phenyl and cyclopropyl groups relative to each other.

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.

Intermolecular Interactions: Details of hydrogen bonding, van der Waals forces, and crystal packing in the solid state.

This technique was successfully used to determine the absolute configuration of salts formed between (S)-1-phenylethylamine and chiral acids, demonstrating its utility for stereochemical analysis researchgate.net. In the absence of a single crystal, X-ray Powder Diffraction (XRPD) can be used to analyze a polycrystalline sample, providing information about its crystalline form (polymorph), which is critical in pharmaceutical development researchgate.net.

Advanced Spectroscopic Techniques for Mechanistic Intermediates

Understanding the pathway through which a molecule is formed requires the study of reaction mechanisms, which often involve transient or unstable intermediates. While no specific studies on the mechanistic intermediates of this compound synthesis are publicly available, advanced spectroscopic methods are the primary tools for such investigations.

Techniques such as stopped-flow UV-Vis, rapid-scan NMR, and in-situ IR spectroscopy can be used to monitor reactions in real-time researchgate.net. For example, in a reductive amination synthesis, these methods could potentially detect the formation of an intermediate imine or enamine species. In studies of biocatalytic C-H amination, electron paramagnetic resonance (EPR) spectroscopy and high-resolution mass spectrometry have been used to characterize reactive iron-nitrenoid intermediates osti.gov. The application of these advanced techniques could provide profound insights into the synthetic pathways leading to this compound and related compounds acs.org.

High-Energy Resolution Fluorescence Detected X-ray Absorption Spectroscopy (HERFD-XAS)

High-Energy Resolution Fluorescence Detected X-ray Absorption Spectroscopy (HERFD-XAS) is a powerful synchrotron-based technique that offers significantly improved spectral resolution compared to conventional X-ray Absorption Spectroscopy (XAS). stanford.edusemanticscholar.orgmdpi.comnih.gov This method allows for a more detailed and unambiguous determination of the electronic structure and local coordination environment of a specific element within a molecule. semanticscholar.orgnih.gov

A literature search indicates that HERFD-XAS studies have not been conducted on this compound. If such a study were to be performed, HERFD-XAS could provide precise information on the electronic configuration of the constituent atoms (carbon and nitrogen) by probing their K-edges. The fine structure in the X-ray Absorption Near Edge Structure (XANES) region, sharpened by the high-energy resolution, could reveal subtle details about the bonding and molecular orbitals. stanford.edumdpi.com This would be particularly useful in understanding the electronic interactions between the cyclopropyl, phenyl, and amine functional groups.

Table 1: Potential HERFD-XAS Applications to this compound

ParameterInformation Obtainable
Edge Energy Determination of oxidation states of constituent atoms.
Pre-edge Features Insights into the local geometry and electronic transitions.
XANES Shape Detailed information on the local coordination environment and bonding.

Resonance Raman (rR) and Nuclear Resonant Vibrational Spectroscopy (NRVS)

Resonance Raman (rR) spectroscopy is a vibrational spectroscopy technique where the incident laser frequency is tuned to an electronic transition of a molecule. uark.edu This results in a selective enhancement of the Raman signals of vibrational modes coupled to that electronic transition, providing detailed structural information about specific parts of a molecule. uark.edu

Nuclear Resonant Vibrational Spectroscopy (NRVS) is a synchrotron-based technique that uses nuclear resonance to probe the vibrational modes of a specific isotope, typically ⁵⁷Fe. It provides a complete vibrational spectrum of the part of the molecule containing the NRVS-active nucleus.

No published rR or NRVS studies were found for this compound. The application of rR spectroscopy to this compound could selectively probe the vibrational modes associated with the phenyl group's π-π* electronic transitions, offering insights into the conformation and electronic structure of the aromatic ring.

As with Mössbauer spectroscopy, standard NRVS is not applicable to this compound due to the absence of a suitable isotope. If an iron-containing derivative were synthesized, NRVS could provide a detailed picture of the vibrational modes involving the iron atom, complementing the electronic structure information from other techniques.

Table 2: Potential Resonance Raman Applications to this compound

ChromophorePotential Information
Phenyl Ring Vibrational modes coupled to π-π* transitions, providing information on ring conformation and substitution effects.

Derivatization and Functionalization in Academic Research

Derivatization Strategies for Enhanced Analytical Detection and Separation in Research

In analytical chemistry, derivatization is a common technique used to modify an analyte to improve its detection, separation, or stability for analysis by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The primary amine of 2-Cyclopropyl-1-phenylethan-1-amine is an ideal target for such modifications.

A widespread derivatization strategy for primary amines is their conversion to amides through reaction with an acylating agent. This process, known as acylation, typically involves reacting the amine with an acyl halide or anhydride (B1165640). The resulting amide is generally more stable, less polar, and more volatile than the parent amine, which can significantly improve its chromatographic behavior and detection, particularly in mass spectrometry (MS) where the fragmentation patterns of amides are well-characterized.

Common acylating agents can be used to derivatize this compound, as illustrated in the table below. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct.

Table 1: Representative Acylation Reactions for Derivatizing this compound

Acylating AgentReagent StructureProduct NameProduct Structure
Acetic Anhydride(CH₃CO)₂ON-(2-Cyclopropyl-1-phenylethyl)acetamide
Trifluoroacetic Anhydride (TFAA)(CF₃CO)₂O2,2,2-Trifluoro-N-(2-cyclopropyl-1-phenylethyl)acetamide
Benzoyl ChlorideC₆H₅COClN-(2-Cyclopropyl-1-phenylethyl)benzamide

This table illustrates scientifically plausible reactions based on general chemical principles.

Primary amines react readily with isothiocyanates (R-N=C=S) to form thiourea (B124793) derivatives. This reaction is another effective derivatization method for enhancing chromatographic analysis. Introducing a chromophore or fluorophore via the isothiocyanate reagent can dramatically improve the detectability of the analyte using UV-Vis or fluorescence detectors in HPLC. For instance, reacting this compound with phenyl isothiocyanate produces a thiourea with a strong UV chromophore.

The reaction proceeds by the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group. nih.gov This method is the basis of the Edman degradation for sequencing peptides, highlighting its efficiency and specificity with primary amines. nih.gov

Table 2: Derivatization with Isothiocyanates for Enhanced Detection

Isothiocyanate ReagentReagent StructureProduct Name
Phenyl IsothiocyanateC₆H₅NCS1-(2-Cyclopropyl-1-phenylethyl)-3-phenylthiourea
Fluorescein-5-isothiocyanate (FITC)C₂₁H₁₁NO₅S1-(2-Cyclopropyl-1-phenylethyl)-3-(fluorescein-5-yl)thiourea
Dansyl isothiocyanateC₁₂H₁₂N₂O₂S₂1-(2-Cyclopropyl-1-phenylethyl)-3-(5-dimethylaminonaphthalene-1-sulfonyl)thiourea

This table illustrates scientifically plausible reactions based on established derivatization techniques.

Chemical Functionalization for Novel Compound Synthesis

Beyond analytical applications, this compound serves as a versatile building block for synthesizing novel compounds with potential applications in medicinal chemistry and materials science. Its structural motifs are of interest for creating diverse molecular architectures.

The formation of an amide bond is one of the most fundamental and frequently used reactions in organic synthesis, particularly in the construction of pharmaceuticals and biologically active molecules. illinois.edu The reaction of this compound with a carboxylic acid creates a new, more complex amide. This transformation is a cornerstone of peptide synthesis and is used to link amine-containing fragments to build larger molecular scaffolds. rsc.org

Modern amide bond formation often utilizes coupling reagents to activate the carboxylic acid, facilitating its reaction with the amine under mild conditions. This approach is essential when dealing with sensitive substrates or when trying to prevent side reactions like racemization. rsc.org

Table 3: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentFull NameGeneral Application
DCCDicyclohexylcarbodiimideWidely used in peptide synthesis, though can lead to byproduct issues.
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly efficient reagent for coupling challenging or sterically hindered substrates.
T3PPropanephosphonic acid anhydrideRobust and practical reagent for large-scale synthesis with low epimerization.

This table lists common reagents used for the synthesis of amides from amines and carboxylic acids.

In drug discovery, the generation of chemical libraries containing a multitude of structurally related compounds is a key strategy for identifying new therapeutic leads. As a primary amine, this compound is an excellent starting point for creating such libraries. The amine can undergo a variety of transformations, including reductive amination, sulfonylation, and urea (B33335) formation, to rapidly generate a diverse set of derivatives. Each new compound possesses the core 2-cyclopropyl-1-phenylethyl scaffold but is decorated with different functional groups, allowing for a systematic exploration of the structure-activity relationship (SAR).

Pyrazinones are a class of heterocyclic compounds that are considered privileged scaffolds in medicinal chemistry due to their presence in numerous biologically active molecules. The synthesis of substituted pyrazinones can involve the condensation of an alpha-amino amide with a 1,2-dicarbonyl compound. By first converting this compound into its corresponding alpha-amino amide (e.g., by reaction with a protected amino acid), it can then be used as a key building block to be incorporated into a pyrazinone ring system. This strategy allows the unique cyclopropyl-phenyl-ethyl fragment to be embedded within a complex heterocyclic framework, creating novel chemical entities for biological screening.

Theoretical and Computational Investigations of 2 Cyclopropyl 1 Phenylethan 1 Amine

Electronic Structure and Conformation Analysis

Understanding the three-dimensional structure and electron distribution of 2-Cyclopropyl-1-phenylethan-1-amine is fundamental to predicting its chemical behavior. Computational techniques are indispensable for this purpose, allowing for detailed exploration of its conformational possibilities and electronic landscape.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to determine the most stable, or ground state, geometry of a molecule. daneshyari.com For this compound, DFT calculations, often employing functionals like B3LYP or M06-2X with a suitable basis set such as 6-31G(d), can predict key structural parameters. nih.govnih.gov These calculations optimize the molecular structure by finding the arrangement of atoms that corresponds to the lowest energy state.

The physiological activity of phenylethylamine derivatives is known to be highly dependent on their conformation. daneshyari.com DFT calculations can elucidate the preferred spatial orientation of the phenyl ring, the cyclopropyl (B3062369) group, and the amine moiety relative to each other. The interactions between the flexible side chain and the phenyl ring, including dispersion and NH-π interactions, are crucial for determining the stability of different conformers. daneshyari.com The calculations would reveal the most stable rotamers by analyzing the potential energy surface with respect to key dihedral angles.

Table 1: Predicted Ground State Geometric Parameters for this compound (Illustrative) This table presents typical, illustrative values for bond lengths and angles based on DFT calculations of similar molecules. Specific experimental or calculated data for the title compound is not widely available.

ParameterAtoms InvolvedPredicted Value
Bond LengthC(phenyl)-C(chiral)~1.52 Å
Bond LengthC(chiral)-N~1.47 Å
Bond LengthC(chiral)-C(ethyl)~1.54 Å
Bond LengthC(ethyl)-C(cyclopropyl)~1.51 Å
Bond AngleC(phenyl)-C(chiral)-N~110.5°
Dihedral AngleN-C(chiral)-C(ethyl)-C(cyclopropyl)~65° (gauche)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive, as less energy is required for electronic excitation. researchgate.netschrodinger.com For a molecule like this compound, DFT calculations can predict the energies of these orbitals. Typically, the HOMO is localized on the electron-rich phenyl ring, while the LUMO is distributed over the amine and alkyl framework.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) This table presents representative energy values based on FMO analysis of similar aromatic amines. wuxiapptec.comresearchgate.net

OrbitalEnergy (eV)Primary Location
HOMO-5.8 eVPhenyl Ring (π-system)
LUMO0.9 eVAlkyl-amine chain
HOMO-LUMO Gap (ΔE)6.7 eVEntire Molecule

Computational Modeling of Reaction Mechanisms

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into how chemical transformations occur at a molecular level. This is particularly valuable for understanding reactions involving complex chiral molecules like this compound.

A chemical reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state (TS). mit.edu This state is ephemeral and generally impossible to observe directly through experiment. mit.edu Computational methods, particularly DFT, can locate the geometry of the transition state on the potential energy surface and calculate its energy.

The energy difference between the reactants and the transition state is the activation energy (ΔG‡). This value is crucial as it determines the rate of the reaction; a lower activation energy corresponds to a faster reaction. For instance, in an N-alkylation reaction of this compound, computational models can map the entire reaction path, identifying the TS structure and calculating the energy barrier that must be overcome. researchgate.net

Table 3: Illustrative Activation Energies for a Hypothetical Aza-Michael Addition This table demonstrates how computational chemistry can compare the feasibility of different reaction pathways. auburn.edu

Reaction PathwayCatalystCalculated Activation Energy (ΔG‡, kcal/mol)
Uncatalyzed AdditionNone35.2
Acid-Catalyzed AdditionBrønsted Acid21.5
Base-Catalyzed AdditionGeneric Base24.8

The synthesis of chiral amines often aims to produce a single enantiomer. acs.org Asymmetric catalysis is a primary method to achieve this. thieme-connect.de Computational modeling is a powerful tool for understanding and predicting the stereochemical outcome of such reactions. nih.gov

For a reaction involving this compound, which possesses a chiral center, computational methods can predict which stereoisomer will be the major product. This is done by modeling the transition states that lead to the different stereoisomers (e.g., the R and S products). nih.gov The transition state with the lower calculated free energy will be more easily accessible, and the corresponding stereoisomer will be the dominant product. The energy difference between the competing transition states (ΔΔG‡) can be used to predict the enantiomeric excess (ee) of the reaction. researchgate.net These models can account for subtle non-covalent interactions between the substrate, catalyst, and reagents that govern the stereochemical outcome. researchgate.net

Table 4: Illustrative Prediction of Enantioselectivity via Transition State Energy Differences This table shows how the calculated energy difference between two transition states correlates to the predicted product ratio.

Transition StateRelative Free Energy (kcal/mol)Predicted Product Ratio (R:S)Predicted Enantiomeric Excess (% ee)
TS leading to (R)-product0.095 : 590%
TS leading to (S)-product+1.8

Spectroscopic Property Predictions via Computational Methods

Computational chemistry provides an invaluable tool for predicting and interpreting spectroscopic data, which is essential for structural characterization. Methods like DFT can calculate the nuclear magnetic resonance (NMR) and infrared (IR) spectra of molecules with a high degree of accuracy. researchgate.net

For this compound, DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method can predict the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific signals to each atom in the molecule. researchgate.net Similarly, the vibrational frequencies corresponding to IR absorption bands can be computed. mdpi.com This helps in assigning the peaks in an experimental IR spectrum to specific molecular motions, such as C-H stretches, N-H bends, or vibrations of the phenyl and cyclopropyl rings.

Table 5: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Predicted values are relative to TMS and are based on GIAO-DFT calculations for similar structural motifs. researchgate.netmdpi.com

Atom TypeAtom PositionPredicted Chemical Shift (ppm)
¹HPhenyl Protons7.2 - 7.4
¹HCH-N (chiral center)~4.1
¹HCH₂~1.8 - 2.0
¹HCyclopropyl Protons~0.2 - 0.9
¹³CPhenyl Carbons126 - 142
¹³CC-N (chiral center)~60
¹³CCH₂~40
¹³CCyclopropyl Carbons~5 - 15

Emerging Research Directions and Future Outlook

Development of Novel and Sustainable Synthetic Routes

The efficient and scalable synthesis of enantiomerically pure 2-Cyclopropyl-1-phenylethan-1-amine is a primary focus of ongoing research. Current methodologies often rely on multi-step sequences that can be improved in terms of efficiency, scalability, and environmental impact. hilarispublisher.comgoogle.com Future developments are aimed at creating more direct and sustainable pathways.

A significant advancement has been the development of a scalable, non-racemic synthesis that utilizes inexpensive starting materials. google.com This process involves the condensation of a ketone with a chiral amine, followed by reduction and deprotection steps. A key route starts from cyclopropyl (B3062369) methyl ketone and (S)-(-)-α-phenylethylamine. google.com The process is notable for achieving high optical purity (e.g., 99% ee or higher) without requiring chromatographic purification, making it suitable for industrial-scale production. google.com

Future research is expected to focus on several key areas for improvement:

Green Catalysis: Replacing traditional reducing agents with catalytic hydrogenation using more environmentally benign catalysts.

Solvent Minimization: Investigating solvent-free reaction conditions or the use of greener solvents to reduce environmental impact.

One-Pot Procedures: Combining multiple synthetic steps into a single, streamlined process to increase efficiency and reduce waste.

Table 1: Comparison of Synthetic Strategies for 1-Cyclopropylalkyl-1-amines

FeaturePatented Scalable Route google.comFuture Sustainable Route (Projected)
Starting Materials Cyclopropyl methyl ketone, (S)-(-)-α-phenylethylamineCyclopropyl methyl ketone, Ammonia (B1221849)/Nitrogen Source
Key Steps Imine formation, Diastereoselective reduction, DebenzylationAsymmetric reductive amination
Chiral Induction Chiral auxiliary (α-phenylethylamine)Chiral catalyst (e.g., transition metal complex)
Purification Crystallization / DistillationMinimal purification, potentially in-line
Sustainability Moderate; uses stoichiometric auxiliaryHigh; catalytic, high atom economy

Exploration of New Catalytic Applications in Asymmetric Synthesis

The structural motifs within this compound make it a highly promising scaffold for the development of novel catalysts for asymmetric synthesis. The primary amine can be readily functionalized to create a diverse range of chiral ligands and organocatalysts. researchgate.netx-mol.com Researchers are exploring its potential to induce chirality in a variety of chemical transformations.

Drawing inspiration from phenylcyclopropane-based secondary amine catalysts that have shown unique selectivity in asymmetric reactions, derivatives of this compound are being investigated as catalysts for key C-C bond-forming reactions. x-mol.com These include:

Asymmetric Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated compounds.

Mannich Reactions: Facilitating the enantioselective synthesis of β-amino carbonyl compounds. x-mol.com

Aldol Reactions: Controlling the stereoselective formation of β-hydroxy carbonyls.

Furthermore, this amine can serve as a precursor to bidentate ligands for transition-metal catalysis. mdpi.com By introducing a second coordinating group (e.g., a phosphine (B1218219) or another amine), new ligands can be synthesized for applications in asymmetric hydrogenation, cross-coupling reactions, and hydrovinylation. nih.gov

Table 2: Potential Catalytic Applications of this compound Derivatives

Catalyst TypePotential ReactionRole of the Chiral Amine
Organocatalyst Asymmetric Michael AdditionForms a chiral enamine or iminium ion intermediate
Organocatalyst Asymmetric Mannich ReactionActivates the imine and directs nucleophilic attack
Chiral Ligand Asymmetric HydrogenationCoordinates to a metal center (e.g., Rh, Ru) to create a chiral environment
Chiral Auxiliary Asymmetric AlkylationTemporarily attached to a substrate to direct the approach of a reagent

Advanced Computational Studies for Predictive Design

Computational chemistry is becoming an indispensable tool for accelerating the development of new catalysts and functional molecules. hilarispublisher.com For this compound, advanced computational studies offer a pathway to rationally design derivatives with enhanced properties and to predict their behavior in chemical reactions.

Molecular modeling techniques can provide deep insights into the structure-activity relationships of catalysts derived from this amine. Key computational approaches include:

Molecular Docking: In medicinal chemistry, if this scaffold is part of a drug candidate, docking studies can predict how it binds to a biological target, such as an enzyme active site. mdpi.comnih.gov

Density Functional Theory (DFT): DFT calculations can be used to model reaction transition states, elucidating the mechanism of catalysis and the origins of enantioselectivity. This allows for the in-silico screening of new catalyst designs before their synthesis.

Quantum Theory of Atoms in Molecules (QTAIM): This method can analyze the strength and nature of non-covalent interactions that are often crucial for stereochemical control in asymmetric catalysis. mdpi.com

These predictive models enable a more targeted and efficient approach to research, reducing the need for extensive empirical screening and accelerating the discovery of novel catalysts and bioactive compounds. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes with continuous flow chemistry and automated platforms represents a paradigm shift in chemical manufacturing. nih.gov This approach offers significant advantages in terms of safety, consistency, and scalability, making it highly suitable for the production of this compound and its derivatives.

The synthesis of this amine involves steps such as imine formation and reduction, which are readily adaptable to flow reactor systems. google.comnih.gov A hypothetical automated synthesis could involve:

Pumping solutions of the starting ketone and amine through a heated reactor coil to rapidly form the imine intermediate.

Directly feeding the output into a second module, such as a packed-bed reactor containing a solid-supported hydrogenation catalyst (e.g., H-Cube Pro®), to perform the reduction. nih.gov

Integrating in-line purification, such as liquid-liquid extraction or scavenger resins, to remove byproducts and excess reagents. durham.ac.uk

This automated, multi-step continuous process can significantly shorten reaction times from hours to minutes and allow for on-demand production with precise control over reaction parameters. nih.govmdpi.com The development of such integrated flow systems is a key area of future research to make the synthesis of this and other valuable chiral amines more efficient and economical.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropyl-1-phenylethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-Cyclopropyl-1-phenylethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.